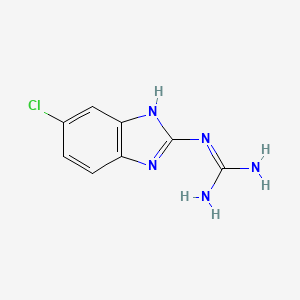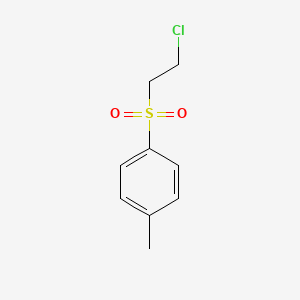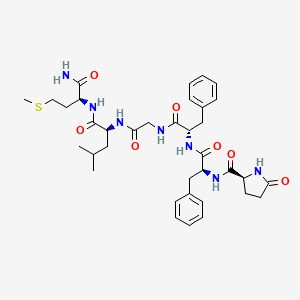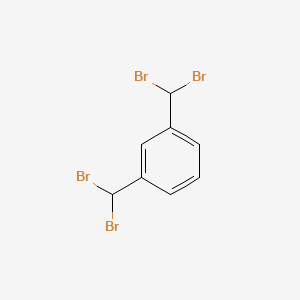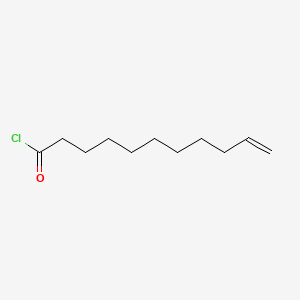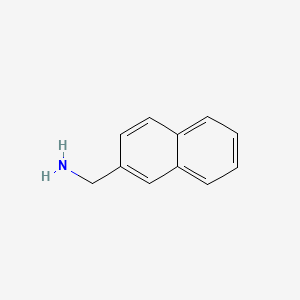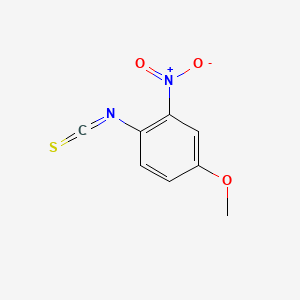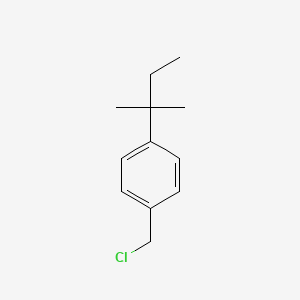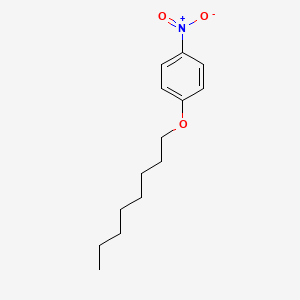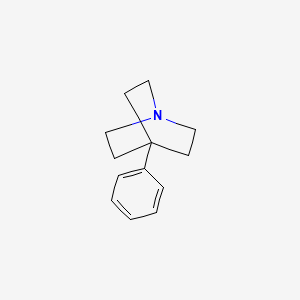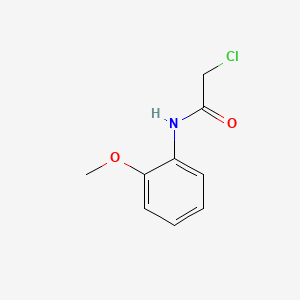
2-氯-N-(2-甲氧基苯基)乙酰胺
描述
2-chloro-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
The exact mass of the compound 2-chloro-N-(2-methoxyphenyl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8284. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-chloro-N-(2-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(2-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
癌症研究中的凋亡诱导
2-氯-N-(2-甲氧基苯基)乙酰胺: 被鉴定为一种有效的凋亡诱导剂,凋亡是一种程序性细胞死亡机制,在癌症治疗中至关重要 。这种化合物可以激活半胱天冬酶,导致癌细胞死亡,同时保留正常细胞,使其成为开发抗癌疗法的宝贵药物。
细胞生长抑制试验
这种化合物用于细胞生长抑制试验,以确定其抑制癌细胞增殖的功效 。通过测量 GI50,即化合物抑制细胞生长 50% 的浓度,研究人员可以评估其作为治疗剂的潜力。
微管蛋白抑制
2-氯-N-(2-甲氧基苯基)乙酰胺: 可能作为微管蛋白抑制剂,破坏细胞分裂中的微管功能 。这在癌症研究中特别有用,因为它可以阻止恶性细胞的快速分裂。
秋水仙碱结合竞争试验
该化合物与秋水仙碱竞争结合微管蛋白的能力是另一个研究领域 。该试验有助于了解结合亲和力和作用机制,这对药物设计和开发至关重要。
脑部穿透研究
涉及该化合物的研究包括确定其跨越血脑屏障的能力,这对治疗中枢神经系统疾病至关重要 。脑血浆 AUC(曲线下面积)比提供了其作为 CNS 活性剂潜力的见解。
肿瘤模型研究
2-氯-N-(2-甲氧基苯基)乙酰胺: 在各种肿瘤模型中进行测试,例如 MX-1 和 PC-3,以评估其在减少肿瘤大小和提高生存率方面的有效性 。这些研究是新抗癌药物临床前评估的关键。
喹唑啉-4-胺衍生物的合成
该化合物作为合成喹唑啉-4-胺衍生物的中间体,这些衍生物具有广泛的药理活性 。这使其成为药物化学中的重要构建块。
分析化学应用
由于其独特的化学结构,2-氯-N-(2-甲氧基苯基)乙酰胺可用作分析化学中的标准物质或参照物质,以校准仪器或验证分析方法 .
属性
IUPAC Name |
2-chloro-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-13-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXYYSDKRPMGKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00204460 | |
| Record name | o-Acetanisidide, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55860-22-5 | |
| Record name | 2-Chloro-N-(2-methoxyphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55860-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Acetanisidide, 2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055860225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 55860-22-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8284 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | o-Acetanisidide, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-(2-methoxyphenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of o-acetamide and how do they relate to its potential antifungal activity?
A1: While the exact mechanism of action for o-acetamide's antifungal activity isn't specified in the research [], we can discuss its structural features.
- Spectroscopic Data: The research characterized o-acetamide using FT-IR, 1H NMR, and 13C NMR spectroscopy []. These techniques confirmed the compound's structure and provided data on its functional groups and their environments.
- DFT Calculations: Density Functional Theory (DFT) calculations were performed at the B3LYP/6-311++G(d,p) level. These calculations provided insights into the electronic structure and properties of o-acetamide, including HOMO-LUMO gaps, chemical hardness, and other descriptors []. These parameters can be related to the reactivity and potential interactions of the molecule with biological targets.
Q2: How does o-acetamide compare to the related compound 2-(2-methoxyphenylamino)-2-oxoethyl methacrylate (2MPAEMA) in terms of biological activity and theoretical stability?
A2: The research indicates that both o-acetamide and 2MPAEMA exhibit significant antifungal activity against a range of fungal species []. Interestingly, only o-acetamide demonstrated antibacterial activity. The study also investigated the antioxidant properties of both compounds using DPPH assays, revealing that both compounds possess a strong ability to scavenge free radicals [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


